(1-Hydrazinylethyl)phosphonic acid
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Overview
Description
(1-Hydrazinylethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a stable carbon-to-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition
Preparation Methods
The synthesis of (1-Hydrazinylethyl)phosphonic acid can be achieved through several methods. One common approach involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which is a two-step reaction involving bromotrimethylsilane followed by methanolysis . Another method includes the use of phosphorous acid (H₃PO₃) to produce the phosphonic acid functional group simultaneously with the formation of the P-C bond . Industrial production methods often rely on these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
(1-Hydrazinylethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s phosphorus atom is a hard, electrophilic center, making it susceptible to reactions with hard nucleophiles . Common reagents used in these reactions include halides, bases, and oxidizing agents. For example, the reaction with halides can lead to the formation of phosphonate esters, while oxidation can produce phosphonic acids . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(1-Hydrazinylethyl)phosphonic acid has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various phosphonate derivatives . In biology, phosphonates are known for their bioactive properties, including antibacterial and antifungal activities . In medicine, they are used for bone targeting and as pro-drugs . Additionally, phosphonates are employed in the design of supramolecular or hybrid materials, functionalization of surfaces, and analytical purposes
Mechanism of Action
The mechanism of action of (1-Hydrazinylethyl)phosphonic acid involves its ability to mimic phosphates and carboxylates of biological molecules, thereby inhibiting metabolic enzymes . This inhibition occurs because the compound can bind to the active sites of enzymes, preventing their normal function. The molecular targets and pathways involved in this process include various enzymes essential for cellular metabolism, such as glutamine synthetase . This mechanism is crucial for the compound’s bioactivity and therapeutic potential.
Comparison with Similar Compounds
(1-Hydrazinylethyl)phosphonic acid can be compared to other similar compounds, such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the phosphonic acid functional group but differ in their specific substituents and chemical properties. For example, α-hydroxy phosphonates are known for their water solubility and coordination properties, while α-amino phosphonates are recognized for their bioactivity . The uniqueness of this compound lies in its specific hydrazinylethyl substituent, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60347-07-1 |
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Molecular Formula |
C2H9N2O3P |
Molecular Weight |
140.08 g/mol |
IUPAC Name |
1-hydrazinylethylphosphonic acid |
InChI |
InChI=1S/C2H9N2O3P/c1-2(4-3)8(5,6)7/h2,4H,3H2,1H3,(H2,5,6,7) |
InChI Key |
SEWYBHGROIXQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(NN)P(=O)(O)O |
Origin of Product |
United States |
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